molecular formula C9H9NO4 B1611096 4,5-Dimethyl-2-nitrobenzoic acid CAS No. 4315-14-4

4,5-Dimethyl-2-nitrobenzoic acid

Cat. No.: B1611096
CAS No.: 4315-14-4
M. Wt: 195.17 g/mol
InChI Key: XGXYTCSDJADEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2-nitrobenzoic acid is an aromatic nitro compound with the molecular formula C9H9NO4 It is characterized by the presence of two methyl groups and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethyl-2-nitrobenzoic acid can be synthesized through the nitration of 4,5-dimethylbenzoic acid. The nitration process typically involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro group into the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride) for halogenation.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products Formed

    Reduction: 4,5-Dimethyl-2-aminobenzoic acid.

    Substitution: Halogenated derivatives, such as 4,5-dimethyl-2-chlorobenzoic acid.

    Esterification: Methyl 4,5-dimethyl-2-nitrobenzoate.

Scientific Research Applications

4,5-Dimethyl-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with various molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzoic acid: Similar structure with methoxy groups instead of methyl groups.

    2,4-Dimethyl-5-nitrobenzoic acid: Different positioning of the nitro and methyl groups on the aromatic ring.

    2,5-Dimethyl-4-nitrobenzoic acid: Another positional isomer with different substitution pattern.

Uniqueness

4,5-Dimethyl-2-nitrobenzoic acid is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group creates a distinct electronic environment that can affect the compound’s behavior in various chemical reactions and biological systems.

Properties

IUPAC Name

4,5-dimethyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXYTCSDJADEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475668
Record name 4,5-Dimethyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4315-14-4
Record name 4,5-Dimethyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethyl-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4,5-Dimethyl-2-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4,5-Dimethyl-2-nitrobenzoic acid
Reactant of Route 4
4,5-Dimethyl-2-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4,5-Dimethyl-2-nitrobenzoic acid
Reactant of Route 6
4,5-Dimethyl-2-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.